Pyridoxamine(2+)

Descripción

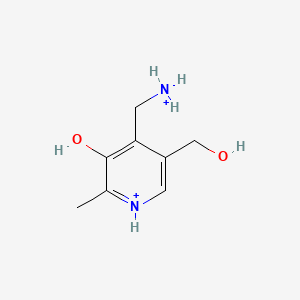

Pyridoxamine(2+) is a pyridinium (B92312) ion that results from the protonation of both nitrogen atoms in the pyridoxamine (B1203002) molecule. wikipedia.org Pyridoxamine itself is one of the three natural forms, or vitamers, of vitamin B6, alongside pyridoxine (B80251) and pyridoxal (B1214274). tum.de It is chemically based on a pyridine (B92270) ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl groups as substituents. nih.gov The Pyridoxamine(2+) cation is the form present in pyridoxamine dihydrochloride (B599025), a salt created by combining pyridoxamine with two molar equivalents of hydrochloric acid. acrossbiotech.comgoogle.com This specific chemical form has been the subject of extensive research due to its unique biological activities, particularly its ability to inhibit the formation of advanced glycation end products (AGEs). tum.deacrossbiotech.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H14N2O2+2 |

|---|---|

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-1-ium-4-yl]methylazanium |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/p+2 |

Clave InChI |

NHZMQXZHNVQTQA-UHFFFAOYSA-P |

SMILES canónico |

CC1=[NH+]C=C(C(=C1O)C[NH3+])CO |

Origen del producto |

United States |

Chemical and Physical Properties

Pyridoxamine(2+) is a pyridinium (B92312) ion with a net charge of +2. wikipedia.org It is the conjugate acid of pyridoxaminium(1+). wikipedia.org The properties of Pyridoxamine(2+) are intrinsically linked to its parent compound, pyridoxamine (B1203002), and its common salt form, pyridoxamine dihydrochloride (B599025). The hydroxyl group at position 3 and the aminomethyl group at position 4 give pyridoxamine a range of chemical properties, including the ability to chelate metal ions and scavenge reactive species. nih.govnih.gov

Table 1: of Pyridoxamine and Related Compounds

| Property | Pyridoxamine(2+) | Pyridoxamine | Pyridoxamine Dihydrochloride |

| IUPAC Name | 4-(azaniumylmethyl)-3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-1-ium wikipedia.org | 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol oup.com | 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride google.com |

| Molecular Formula | C₈H₁₄N₂O₂²⁺ wikipedia.org | C₈H₁₂N₂O₂ oup.com | C₈H₁₄Cl₂N₂O₂ acrossbiotech.com |

| Molecular Weight | 170.209 g/mol wikipedia.org | 168.19 g/mol oup.com | 241.11 g/mol acrossbiotech.com |

| CAS Number | Not directly available | 85-87-0 oup.com | 524-36-7 acrossbiotech.com |

| Appearance | - | Solid oup.com | White to off-white powder or solid acrossbiotech.comgoogle.com |

| Melting Point | - | 193-193.5 °C google.com | 224-226 °C (with decomposition) acrossbiotech.comgoogle.com |

| Solubility | - | Soluble in water (815 mg/mL) oup.com | Soluble in water nih.govacs.org |

Note: Data sourced from multiple public chemical databases. Some properties, like appearance and melting point, are for the solid-state parent compound or its salt, as the dication exists in solution or as part of a salt.

Synthesis and Industrial Production

The synthesis of pyridoxamine (B1203002), the precursor to Pyridoxamine(2+), can be achieved through several routes, often starting from the more readily available vitamin B6 vitamer, pyridoxine (B80251). oup.com

Two primary routes for the chemical synthesis of pyridoxamine from pyridoxine are known: oxidative and non-oxidative methods. oup.com

Oxidative Method : This route parallels the metabolic pathway where pyridoxine is oxidized to pyridoxal (B1214274). oup.com Chemical oxidizing agents like manganese dioxide are used. oup.com The resulting pyridoxal is then converted to pyridoxal oxime by reacting with hydroxylamine (B1172632) hydrochloride. Finally, the pyridoxal oxime is reduced to yield pyridoxamine. However, this method can be problematic for large-scale manufacturing due to risks of over-oxidation. oup.com

Bioconversion Method : Research has explored bioconversion as an alternative to chemical synthesis. One study demonstrated a successful three-step bioconversion from pyridoxine to pyridoxamine. It involved using recombinant Rhodococcus erythropolis bacteria expressing specific enzymes. First, pyridoxine 4-oxidase converted pyridoxine to pyridoxal. Then, pyridoxamine-pyruvate aminotransferase converted pyridoxal to pyridoxamine, achieving a high conversion rate. This biological method is considered more environmentally favorable.

The Pyridoxamine(2+) dication is formed when pyridoxamine is dissolved in a sufficiently acidic solution, leading to the protonation of both the aminomethyl nitrogen and the pyridine (B92270) ring nitrogen. wikipedia.org Its dihydrochloride (B599025) salt is typically crystallized from a solvent like methanol. acrossbiotech.com

Mechanism of Action

The significant biological effects of pyridoxamine (B1203002) are attributed to its multifaceted mechanism of action, primarily centered on inhibiting the formation of Advanced Glycation End Products (AGEs). nih.gov AGEs are harmful compounds that form when proteins or lipids become glycated after exposure to sugars and are implicated in the complications of diabetes and other diseases. nih.gov

The mechanisms by which pyridoxamine exerts its inhibitory effects include:

Scavenging of Reactive Carbonyl Species (RCS) : It traps reactive carbonyl intermediates, such as methylglyoxal (B44143) (MGO), that are byproducts of glucose and lipid degradation. tum.degoogle.com By reacting with these precursors, it prevents them from modifying proteins and forming AGEs. tum.de

Chelation of Metal Ions : Pyridoxamine can form stable complexes with transition metal ions like copper (Cu²⁺) and iron (Fe³⁺). nih.gov These metal ions are known to catalyze the oxidative reactions that convert early glycation products (Amadori compounds) into AGEs. By sequestering these ions, pyridoxamine inhibits a crucial step in AGE formation. nih.gov

Inhibition of Post-Amadori Reactions : It is hypothesized to trap intermediates released during the breakdown of glycated proteins, further disrupting the pathway to AGEs. nih.gov Studies suggest its ability to react with the carbonyl group in Amadori products and the strong stability of its metal complexes are key to this post-Amadori inhibition. nih.gov

Future Directions and Emerging Research Avenues for Pyridoxamine Research

Elucidation of Novel Mechanistic Pathways and Preferred Reaction Sites of Pyridoxamine (B1203002)

Pyridoxamine (PM), a vitamer of vitamin B6, is a subject of intensive research due to its ability to inhibit the formation of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs). wikipedia.orgdiabetesjournals.org These products are implicated in the progression of various chronic diseases. While the foundational mechanisms of pyridoxamine's protective effects are understood, emerging research continues to uncover more detailed and novel mechanistic pathways, pinpointing its preferred sites of reaction and expanding its known modes of action.

Historically, the therapeutic potential of pyridoxamine has been attributed to a multi-pronged mechanism that includes the chelation of metal ions, the trapping of reactive carbonyl species (RCS), and the scavenging of reactive oxygen species (ROS). nih.govmdpi.com These three pillars of its activity work in concert to interrupt the chemical cascades that lead to the formation of harmful AGEs. mdpi.com

Metal Ion Chelation : Pyridoxamine can form stable, yet relatively weak, complexes with transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺). wikipedia.orgnih.gov These metal ions are known catalysts for the oxidative reactions that occur in the later stages of protein glycation. nih.govnih.gov By sequestering these ions, pyridoxamine helps to inhibit these crucial catalytic steps. patsnap.com

Reactive Carbonyl Species (RCS) Scavenging : A primary and well-documented mechanism is pyridoxamine's potent ability to scavenge reactive carbonyl species. patsnap.comscispace.com These highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG), are byproducts of glucose and lipid degradation and are key intermediates in AGE/ALE formation. mdpi.comnd.eduplos.org Pyridoxamine effectively traps these intermediates, preventing them from reacting with proteins and forming pathogenic products. nd.eduplos.org Research has shown it specifically reacts with the carbonyl group in Amadori products, which are early-stage glycation products. wikipedia.org

Reactive Oxygen Species (ROS) Scavenging : Beyond its role as an RCS scavenger, pyridoxamine is also an effective antioxidant. nih.gov The hydroxyl group at the 3-position of its pyridine (B92270) ring is crucial for its ability to scavenge hydroxyl radicals efficiently. wikipedia.org This antioxidant capacity is a key area of emerging research, with studies aiming to define its specificity and efficiency against various ROS.

Recent investigations, particularly those employing Density Functional Theory (DFT), have provided a deeper understanding of pyridoxamine's antioxidant activity and its specific reaction pathways with oxygen-centered radicals. nih.govnih.gov These studies reveal that at physiological pH, pyridoxamine is an exceptionally potent scavenger of the methoxy (B1213986) radical (•OCH₃), with reaction rates approaching the diffusion limit (>1.0 × 10⁸ M⁻¹ s⁻¹). nih.govmdpi.comresearchgate.net Its reactivity with other radicals like the hydroperoxyl radical (•OOH) and the methylperoxyl radical (•OOCH₃) is more moderate but still significant. nih.govresearchgate.net

The primary mechanisms for this ROS scavenging activity have been identified as:

Hydrogen Atom Transfer (HAT) : This is the most favorable pathway. The quickest reactions involve the transfer of a hydrogen atom from the protonated pyridine nitrogen, the protonated amino group, or the phenolic group of the pyridoxamine molecule. nih.govnih.govresearchgate.net

Radical-Adduct Formation (RAF) : This involves the formation of a stable adduct between pyridoxamine and the radical species, particularly at the C6 position of the pyridine ring. nih.gov

The table below summarizes the key mechanistic pathways of Pyridoxamine.

Table 1: Overview of Pyridoxamine's Mechanistic Pathways| Mechanism | Target Species | Description | Key Molecular Sites | Citation |

|---|---|---|---|---|

| Metal Ion Chelation | Cu²⁺, Fe³⁺ | Forms stable complexes with metal ions, inhibiting their catalytic role in oxidation reactions. | Hydroxyl and aminomethyl groups | wikipedia.orgnih.govpatsnap.com |

| RCS Scavenging | Glyoxal, Methylglyoxal (MGO), 3-Deoxyglucosone (3-DG), 4-oxo-2(E)-nonenal (ONE) | Traps reactive carbonyl intermediates, preventing their reaction with proteins to form AGEs and ALEs. | Aminomethyl group at position 4 | wikipedia.orgnd.eduplos.org |

| ROS Scavenging | •OCH₃, •OOH, •OOCH₃, Hydroxyl Radicals | Neutralizes reactive oxygen species through various chemical reactions. | Phenolic group, protonated pyridine nitrogen, protonated amino group | wikipedia.orgnih.govnih.gov |

Detailed theoretical studies have further elucidated the preferred reaction sites on the pyridoxamine molecule for scavenging different types of radicals. The efficiency and preferred pathway often depend on the specific tautomer (isomeric form) of pyridoxamine present at a given pH.

The table below details the findings from research on preferred reaction sites and mechanisms.

Table 2: Detailed Research Findings on Pyridoxamine's Reaction Mechanisms| Reactant | Proposed Mechanism | Preferred Reaction Site(s) on Pyridoxamine | Research Finding | Citation |

|---|---|---|---|---|

| •OCH₃ (Methoxy radical) | Hydrogen Atom Transfer (HAT) | Protonated pyridine nitrogen (N1), protonated amino group (N2), phenolic oxygen (O1) | The most rapid scavenging pathway, with rate constants in the diffusion limit (>1.0 × 10⁸ M⁻¹ s⁻¹). | nih.govmdpi.comresearchgate.net |

| •OCH₃ (Methoxy radical) | Radical-Adduct Formation (RAF) | C6 position of the pyridine ring | A viable, though generally slower, alternative pathway to HAT. | nih.gov |

| •OOH & •OOCH₃ (Peroxyl radicals) | Hydrogen Atom Transfer (HAT) | Phenolic group, protonated amino group, protonated pyridine nitrogen | Pyridoxamine scavenges these radicals with moderate rate constants in aqueous solutions. | nih.govnih.gov |

| Amadori Products | Carbonyl Trapping | Aminomethyl group | Reacts with the carbonyl group of Amadori products to inhibit their conversion to AGEs. | wikipedia.org |

| 3-Deoxyglucosone (3-DG) | Carbonyl Scavenging | Aminomethyl group | Effectively traps 3-DG, protecting proteins from functional damage. | nd.edu |

Q & A

Q. What are the primary biochemical mechanisms by which Pyridoxamine(2+) inhibits advanced glycation end products (AGEs) in experimental models?

Pyridoxamine(2+) inhibits AGE formation through two key mechanisms: (1) trapping reactive carbonyl intermediates (e.g., Amadori products) during glycation, preventing their progression to AGEs, and (2) chelating metal ions (e.g., Cu²⁺, Fe³⁺) essential for redox reactions that drive AGE formation. These dual actions disrupt the Maillard reaction pathway, as demonstrated in STZ-induced diabetic rat models where pyridoxamine reduced aortic collagen glycation . Methodologically, researchers can validate these mechanisms using in vitro glycation assays with bovine serum albumin (BSA) and mass spectrometry to identify trapped intermediates .

Q. Which standardized animal models are most appropriate for evaluating the anti-glycation effects of Pyridoxamine(2+)?

Streptozotocin (STZ)-induced diabetic rodents are the gold standard for studying AGE-related complications. For vascular outcomes, aortic impedance analysis and pulse wave reflection metrics (e.g., wave transit time) are critical for assessing arterial stiffening . In kidney disease models, urinary albumin-to-creatinine ratio (ACR) and glomerular histopathology are key endpoints . Researchers should standardize treatment duration (e.g., 6–12 weeks) and dosage (e.g., 2 mg/mL in drinking water) to ensure comparability across studies .

Q. What biomarkers are commonly used to assess the efficacy of Pyridoxamine(2+) in mitigating diabetes-related complications?

Key biomarkers include:

- AGE-specific fluorescence in tissues (e.g., aortic collagen via immunofluorescence) .

- Plasma creatinine and urinary albumin for renal function .

- Left ventricular weight-to-body weight ratio to evaluate cardiac hypertrophy .

- HOMA-IR and fasting insulin for insulin sensitivity, though results may vary between models .

Advanced Research Questions

Q. How can researchers design a study to differentiate Pyridoxamine(2+)’s effects on AGEs versus advanced lipoxidation end products (ALEs) in metabolic disorders?

A dual-pathway approach is recommended:

- Lipid peroxidation assays (e.g., malondialdehyde quantification) paired with ALE-specific ELISA (e.g., Nε-carboxymethyllysine) to isolate lipid-derived modifications .

- Use diabetic models with comorbid dyslipidemia (e.g., high-fat diet + STZ) to amplify both glycation and lipoxidation pathways.

- Include comparative arms with antioxidants (e.g., vitamin E) to control for oxidative stress confounding .

Q. What strategies address contradictory findings on Pyridoxamine(2+)’s impact on insulin resistance across preclinical studies?

Contradictions may arise from model-specific factors:

- Species/strain differences : Obese mice (e.g., TSOD) show stronger insulin-sensitizing effects than lean models .

- Dosage timing : Administering pyridoxamine early in disease progression (e.g., pre-diabetes) may yield more consistent results .

- Multi-omics integration : Combine transcriptomics (e.g., RAGE expression) with metabolomics (e.g., glycated hemoglobin) to capture systemic effects .

Q. What methodologies optimize the assessment of long-term vascular dynamics in Pyridoxamine(2+)-treated models?

- Longitudinal pulse wave velocity (PWV) measurements to track arterial stiffness over time .

- Controlled environmental factors : Maintain consistent dietary regimens (e.g., low-AGE diets) to minimize confounding .

- Histomorphometric analysis : Use Verhoeff-Van Gieson staining for aortic collagen/elastin ratios and wall area quantification .

Methodological Frameworks for Rigorous Study Design

- Apply PICO (Population: diabetic rodents; Intervention: pyridoxamine; Comparison: untreated/placebo; Outcomes: AGE reduction) to structure hypothesis-driven experiments .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions, such as comparing pyridoxamine with newer AGE inhibitors like alagebrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.